trans-Verbenol

Beschreibung

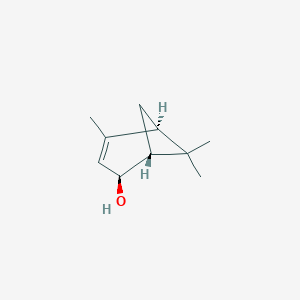

trans-Verbenol (C₁₀H₁₆O, MW 152.23) is a bicyclic monoterpenoid alcohol with the IUPAC name (1α,2α,5α)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol . It exists as enantiomers, notably (+)-trans-verbenol and (−)-trans-verbenol, which differ in spatial configuration. This compound is a key aggregation pheromone in bark beetles (e.g., Ips typographus, Dendroctonus ponderosae), where it coordinates mass attacks on host trees . Biosynthetically, it is produced via cytochrome P450 enzyme CYP6DE1-mediated oxidation of α-pinene in mountain pine beetles, with product profiles closely matching in vivo and in vitro assays .

Eigenschaften

CAS-Nummer |

1820-09-3 |

|---|---|

Molekularformel |

C10H16O |

Molekulargewicht |

152.23 g/mol |

IUPAC-Name |

(2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol |

InChI |

InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8?,9+/m0/s1 |

InChI-Schlüssel |

WONIGEXYPVIKFS-UBGVJBJISA-N |

SMILES |

CC1=CC(C2CC1C2(C)C)O |

Isomerische SMILES |

CC1=C[C@H](C2C[C@@H]1C2(C)C)O |

Kanonische SMILES |

CC1=CC(C2CC1C2(C)C)O |

Andere CAS-Nummern |

22339-08-8 1820-09-3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: trans-Verbenol can be synthesized through the selective oxidation of alpha-pinene. One common method involves using a mesoporous molecular sieve as a catalyst and oxygen as the oxidizing agent. The reaction is carried out under normal pressure, and the conversion rate of alpha-pinene to this compound can reach up to 97.17% .

Industrial Production Methods: In industrial settings, this compound is produced using similar oxidation processes. The use of cationic surfactants and specific catalysts, such as cobalt nitrate, can enhance the selectivity and yield of the reaction. The process is optimized to ensure high conversion rates and selectivity towards this compound .

Analyse Chemischer Reaktionen

Types of Reactions: trans-Verbenol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to verbenone using oxidizing agents such as manganese dioxide or chromium trioxide.

Reduction: It can be reduced to verbenol using reducing agents like sodium borohydride.

Substitution: this compound can undergo substitution reactions with halogens under specific conditions.

Major Products Formed:

Oxidation: Verbenone

Reduction: Verbenol

Substitution: Halogenated derivatives of this compound

Wissenschaftliche Forschungsanwendungen

Entomological Applications

trans-Verbenol is notably recognized for its role as a pheromone in various beetle species, particularly in bark beetles. Its applications in this domain include:

- Pheromone Communication : this compound serves as an aggregation pheromone in species such as Ips paraconfusus and Dendroctonus armandi. Research indicates that the presence of this compound can influence mating behaviors and population dynamics within these species. For instance, studies have shown that male and female beetles exhibit significant differences in their attraction to various concentrations of this compound, highlighting its importance in reproductive strategies .

- Field Trapping : The effectiveness of this compound in trapping experiments has been documented. For example, field trials demonstrated that traps baited with this compound attracted significantly more beetles than control traps. A study reported the following results in a Y-tube olfactometer test:

| Concentration (μg/μL) | Male Beetles Trapped | Female Beetles Trapped |

|---|---|---|

| 0.001 | 25 | 16 |

| 0.1 | 20 | 16 |

| 1 | 18 | 17 |

| 10 | 23 | 5 |

Statistical analysis confirmed significant differences at certain concentrations (e.g., P ≤ 0.01) .

Agricultural Applications

In agriculture, this compound is utilized as a natural insect repellent and attractant:

- Insect Management : Its application as an attractant for beneficial insects can aid in pest control strategies. For example, studies have shown that integrating this compound into pest management systems can enhance the attraction of natural predators to pest-infested crops .

- Crop Protection : The compound's ability to repel certain pests while attracting beneficial insects makes it valuable in integrated pest management (IPM) programs. The use of this compound has been explored in combination with other natural compounds to improve efficacy against specific agricultural pests .

Pharmaceutical Applications

Research into the medicinal properties of this compound is ongoing:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. In vitro tests have indicated its potential effectiveness as a natural preservative or therapeutic agent .

- Pharmacological Potential : Investigations into the pharmacokinetics of this compound are underway, focusing on its potential benefits in treating conditions related to inflammation and infection .

Case Study 1: Bark Beetle Pheromone Production

A study by Liu et al. (2017) explored the production of this compound by Ips paraconfusus. The research highlighted how exposure to different enantiomers of α-pinene influenced the quantity and ratio of this compound produced, demonstrating the compound's role in pheromone signaling within beetle populations .

Case Study 2: Integrated Pest Management

Research conducted on the use of essential oils containing this compound showed promising results in controlling aphid populations on crops. The study indicated that combining this compound with other essential oils enhanced the overall efficacy against pests while minimizing chemical pesticide use .

Wirkmechanismus

The mechanism of action of trans-Verbenol involves its interaction with specific molecular targets and pathways. In antimicrobial applications, this compound disrupts the cell membrane integrity of bacteria, leading to cell lysis and death. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Vergleich Mit ähnlichen Verbindungen

cis-Verbenol

- Structural Differences : The hydroxyl group orientation (cis vs. trans) alters molecular interactions.

- Biological Activity: Pheromone Receptor Binding: (4S)-cis-verbenol elicits 25.7% fluorescence increase in ItypOR41 receptors, significantly stronger than (+)-trans-verbenol (6.6%) and (−)-verbenone (4.6%) . Enzymatic Production: CYP6DE1 generates 73% trans-verbenol vs. 9% cis-verbenol from (+)-α-pinene in vitro .

- Ecological Role: cis-Verbenol is a primary aggregation pheromone, whereas this compound often acts as a secondary signal .

Verbenone

- Structural Differences: Verbenone is a ketone derivative of verbenol, lacking the hydroxyl group.

- Functional Contrast: Receptor Response: Verbenone shows weaker activity (4.6% fluorescence increase in ItypOR41) compared to this compound . Behavioral Role: Verbenone is an anti-aggregation pheromone, signaling overcrowding, whereas this compound promotes aggregation .

- Biosynthesis: Both derive from α-pinene, but verbenone is often a later oxidation product .

α-Pinene Derivatives

- Myrtenol and trans-Pinocarveol: Production: Minor products of CYP6DE1; myrtenol constitutes 8–18% of oxidation products from α-pinene . Activity: Neither activates ItypOR41 receptors, highlighting this compound’s specificity .

Quantitative Comparison of Key Compounds

Mechanistic Insights from Molecular Docking

- Binding Sites: Both cis- and this compound cluster in Site I of ItypOR41 and ItypOR45, interacting with transmembrane domain 6 (TM6) and extracellular loop 2 (EL2) .

- Enantiomer Specificity: (−)-trans-Verbenol shows 3.8% response vs. (+)-trans-Verbenol (6.6%), indicating stereochemical sensitivity .

Environmental and Host-Dependent Variations

- Host Tree Chemistry: Beetles on novel hosts (e.g., jack pine) produce more this compound due to higher α-pinene content, enhancing aggregation . Lodgepole pine (historical host) yields lower this compound, affecting outbreak dynamics .

- Microbial Synthesis: Fungal strains (Trametes elegans) produce cis-Verbenol preferentially, whereas this compound arises via autoxidation .

Q & A

Q. What is the chemical structure of trans-Verbenol, and how is it identified in research settings?

this compound (C₁₀H₁₆O) is a bicyclic monoterpene alcohol with a molecular weight of 152.23 g/mol. It exists as enantiomers, primarily (−)- and (+)-trans-Verbenol, which are identified using gas chromatography coupled with electroantennographic detection (GC-EAD) and chiral column analysis. Stereoisomer differentiation is critical due to species-specific behavioral responses .

Q. How does this compound function in the chemical ecology of Dendroctonus frontalis?

this compound acts as a synergist in the aggregation pheromone system of D. frontalis, enhancing attraction to the primary pheromone component, frontalin. Female beetles biosynthesize it from host-derived α-pinene, with enantiomeric ratios varying between newly emerged (54–87% (−)-enantiomer) and feeding females (12–92% (−)-enantiomer) .

Q. What is the significance of enantiomeric composition in this compound for bark beetle behavior?

Enantiomeric ratios influence species-specific responses. For example, D. frontalis males respond similarly to all enantiomeric blends, while females prefer intermediate ratios (e.g., 81% (−)-enantiomer). This contrasts with D. ponderosae, where only (−)-trans-Verbenol is bioactive .

Advanced Research Questions

Q. What experimental designs are used to assess the enantiomeric specificity of this compound in bark beetle attraction?

Studies employ trapping experiments with synthetic lures releasing controlled enantiomeric ratios (e.g., 3%, 81%, 98% (−)-enantiomer). Data are analyzed via mixed-model ANOVA with Bonferroni adjustments to account for sex-specific responses. For example, male D. frontalis attraction increased regardless of enantiomer, while female attraction peaked at 81% (−)-trans-Verbenol .

Q. How do release rates of this compound influence its effectiveness as a semiochemical lure?

Dose-response experiments test release rates across orders of magnitude (0.3–30 mg/day). Cube-root transformed catch data reveal a linear dose-response trend for D. frontalis and its predator T. dubius. High release rates (30 mg/day) significantly enhance predator attraction but show diminishing returns for beetles due to interference from host α-pinene .

Q. What methodological approaches reconcile conflicting data on this compound’s synergistic effects across studies?

Earlier studies (e.g., Payne et al. 1978) reported weak synergism due to experimental artifacts like trap proximity to infestations and high α-pinene interference. Recent work isolates variables by spacing traps >50 m from infestations and using purified enantiomers, revealing stronger synergism under controlled conditions .

Q. How do laboratory and field conditions differentially impact this compound’s observed bioactivity?

Laboratory olfactometer trials often overestimate enantiomer specificity due to controlled environments. Field studies must account for environmental variables (e.g., competing semiochemicals, temperature-driven release rates) using mixed-model ANOVAs with random factors like trap location and date .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Non-normal catch data require transformations (e.g., square-root for T. dubius, cube-root for D. frontalis). Linear contrasts and Tukey tests assess dose-response trends, while mixed models account for spatial and temporal variability in field trials .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in studies on this compound’s semiochemical activity?

Standardize enantiomer purity (via chiral GC validation), release rates (using LDPE devices calibrated at specific temperatures), and trap spacing (>50 m from infestations). Document environmental conditions (e.g., temperature, host α-pinene levels) to mitigate confounding factors .

Q. What role does this compound play in predator-prey dynamics involving D. frontalis and T. dubius?

this compound enhances T. dubius attraction up to 10-fold, potentially disrupting monitoring data used for outbreak forecasting. However, its synergy with α-pinene is negligible, suggesting predator responses are independent of beetle-specific semiochemical blends .

Tables of Key Findings

Contradictions and Unresolved Issues

- Contradiction : While D. frontalis produces variable enantiomeric ratios, lure efficacy is not significantly improved by adjusting ratios, suggesting functional redundancy .

- Unresolved : The enzymatic pathways governing enantiomer-specific synthesis of this compound in D. frontalis remain unclear, warranting transcriptomic or metabolomic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.